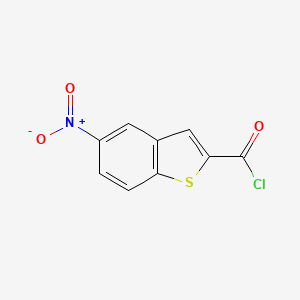

5-Nitro-1-benzothiophene-2-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Nitro-1-benzothiophene-2-carbonyl chloride (5-NBTC) is a chemical compound that has a wide range of applications in scientific research. It is a colorless, volatile, and highly toxic liquid that is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 5-NBTC is an important intermediate in the synthesis of a variety of compounds, including those used in the treatment of cancer and other diseases. In addition, 5-NBTC has been studied extensively in the fields of biochemistry and physiology, and its mechanism of action has been elucidated.

科学的研究の応用

Facile Synthesis of Complex Compounds

- 5-Nitro-1-benzothiophene-2-carbonyl chloride plays a crucial role in the synthesis of complex organic compounds. For instance, it is used in the synthesis of 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, a process involving multiple steps including Knoevenagel reaction and treatment with thionyl chloride (Havaldar, Bhise, & Burudkar, 2004).

Crystallography and Structural Analysis

- It is instrumental in the study of crystal structures. The carbonyl chloride group, similar to that in this compound, has been observed to show disorder in various orientations, aiding in the understanding of molecular and crystal structures (Wang et al., 2009).

Application in Friedel-Crafts Reactions

- This compound is used in Friedel-Crafts reactions. For example, it participates in the formation of 3-aryl-5-nitroisocoumarins under specific conditions, demonstrating its utility in organic synthesis and chemical transformations (Sunderland, Thompson, & Threadgill, 2007).

Synthesis of Novel Organic Molecules

- The compound is used in the synthesis of novel organic molecules such as selenophene derivatives, where it reacts with various substrates to produce compounds with potential applications in medicinal chemistry and materials science (Yur'ev, Magdesieva, & Lesyak, 1968).

Development of Organic Semiconductors

- In the field of electronics and materials science, derivatives of this compound are used in developing organic semiconductors, demonstrating its potential in creating advanced electronic materials (He et al., 2017).

Safety and Hazards

Safety data indicates that 5-nitro-1-benzothiophene-2-carbonyl chloride can cause severe skin burns and eye damage . In case of exposure, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . Contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

特性

IUPAC Name |

5-nitro-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO3S/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJDFXDLYGKDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

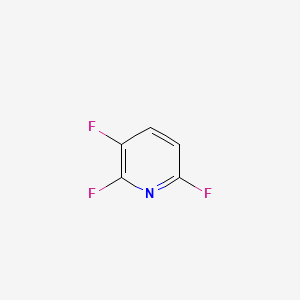

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383264 |

Source

|

| Record name | 5-nitro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86010-32-4 |

Source

|

| Record name | 5-nitro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1273199.png)

![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1273200.png)

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)